N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C32H31N5O6 and its molecular weight is 581.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule with promising biological activity. Its structure suggests potential interactions with various biochemical pathways, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C22H23N3O5
- Molecular Weight : 409.442 g/mol
Structural Features
The compound contains several functional groups:
- A benzodioxole moiety, which is often associated with biological activity.
- A piperazine ring that is known for its role in drug design due to its ability to interact with various receptors.
These structural elements suggest potential applications in pharmacology.
Anticancer Activity
Research has indicated that compounds with similar structures to this quinazoline derivative exhibit significant anticancer properties. For instance:
- Mechanism of Action : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. They may interact with cellular targets to disrupt microtubule assembly, leading to impaired cell division and increased cell death.
- Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves modulation of key signaling pathways such as the PI3K/Akt pathway.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity:
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant effects in animal models. For example, studies indicate that compounds similar to this one can exhibit protective effects against induced seizures in models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .
- Psychotropic Effects : Compounds containing piperazine have been explored for anxiolytic and antidepressant-like properties. In vivo studies have shown that certain derivatives can reduce anxiety-related behaviors and improve mood in rodent models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies on structurally similar compounds suggest good oral bioavailability and distribution across biological membranes due to their lipophilic nature.
- Metabolism and Excretion : The metabolic pathways may involve cytochrome P450 enzymes, which are common for many pharmaceutical agents.
Study 1: Anticancer Activity Assessment
A recent study investigated the anticancer effects of a related quinazoline derivative on human breast cancer cells (MCF-7). The results indicated:
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
Compound A (10 µM) | 60 | 30 |
Compound A (50 µM) | 30 | 70 |
The data suggest a dose-dependent increase in apoptosis among treated cells.
Study 2: Neuropharmacological Evaluation
In another investigation focusing on the anticonvulsant properties of a related compound:
Compound | MES Test Protection (%) | PTZ Test Protection (%) |
---|---|---|
Control | 0 | 0 |
Compound B (100 mg/kg) | 25 | 100 |
Compound B (200 mg/kg) | 50 | 75 |
These results highlight the potential of these compounds in treating seizure disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-prop-2-enylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O6/c1-2-12-36-31(40)25-10-9-23(30(39)33-19-22-8-11-27-28(17-22)43-21-42-27)18-26(25)37(32(36)41)20-29(38)35-15-13-34(14-16-35)24-6-4-3-5-7-24/h2-11,17-18H,1,12-16,19-21H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMJZGWQXJKYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.